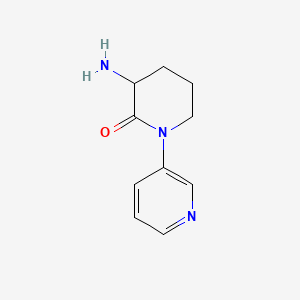

3-Amino-1-(pyridin-3-yl)piperidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-pyridin-3-ylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-4-2-6-13(10(9)14)8-3-1-5-12-7-8/h1,3,5,7,9H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAGMHVNSPQROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339471-91-8 | |

| Record name | 3-amino-1-(pyridin-3-yl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitro-Tetrahydropyridine Precursor Route

One of the prominent synthetic approaches involves the use of nitro-tetrahydropyridine intermediates as precursors to 3-amino-piperidine derivatives. This method was detailed in a patent (WO2014083150A1), where nitro-substituted tetrahydropyridines undergo reduction and subsequent transformations to yield 3-amino-piperidine compounds, including derivatives like 3-amino-1-(pyridin-3-yl)piperidin-2-one.

- Synthesis of 1-nitro-3,4-dihydro-2H-pyridine intermediates.

- Reduction of the nitro group to the amino group.

- Formation of salts to stabilize the amino-piperidine compounds.

This method offers a versatile platform for accessing a variety of 3-amino-piperidine derivatives, leveraging the reactivity of the nitro group and the tetrahydropyridine ring system.

Organophotocatalysed [1 + 2 + 3] Cyclization Strategy

A recent and innovative approach utilizes organophotocatalysis to synthesize substituted 2-piperidinones, including 3-amino derivatives, in a one-step process. This method involves a [1 + 2 + 3] cyclization strategy combining:

- Inorganic ammonium salts as the nitrogen source.

- Alkenes (both terminal and internal).

- Unsaturated carbonyl compounds.

Reaction Conditions and Outcomes:

| Parameter | Condition/Result |

|---|---|

| Catalyst | [Mes-3,6-t-Bu2-Acr-Ph]^+BF4^- (2.5 mol%) |

| Nitrogen Source | Ammonium acetate (3.0 equiv) |

| Additive | LiBF4 (1.0 equiv) |

| Solvent | CH3CN/PhCl (10:1) |

| Light Source | Blue LED irradiation at room temperature |

| Yield | Up to 88% for model compound |

| Diastereomeric Ratio (dr) | Approximately 3.7:1 |

The method tolerates a wide range of functional groups and alkene types, including cyclic and acyclic aliphatic alkenes, and can be applied to late-stage functionalization of complex molecules derived from natural products. The mild reaction conditions and high chemoselectivity make this method attractive for synthesizing this compound analogs.

Mannich In Situ Lactamization Route

Another effective synthetic route involves a Mannich reaction combined with in situ lactamization, particularly useful for preparing 3-amino-3-aryl-piperidine derivatives, which are structurally related to this compound.

- Starting from 4-aryl-4-nitro-butyric acid methyl esters.

- Reaction with methylamine and formaldehyde under Mannich reaction conditions.

- Simultaneous lactamization forming the piperidin-2-one ring.

- Subsequent reduction of nitro and carbonyl groups to yield the amino-piperidine.

This method achieves good to excellent yields and can be adapted to various substituents, providing a flexible approach to the target compound and its analogs.

Metal Complex-Mediated Regioselective Amination

A sophisticated approach involves the use of dihapto-coordinate 1,2-dihydropyridine complexes with tungsten metal fragments. This method enables regioselective amination at the C5 position of tetrahydropyridines, which can be transformed into aminopiperidine cores.

- Protonation at C6 followed by nucleophilic amination at C5.

- Stereoselective anti addition relative to the metal center, yielding cis-disubstituted products.

- Liberation of the aminated tetrahydropyridines by oxidation.

Despite the complexity, this method allows precise control of stereochemistry and substitution patterns, which is critical for biological activity optimization.

Cross-Coupling and Functional Group Transformations

Starting from substituted aminopyridin-2-one derivatives, Suzuki cross-coupling reactions and subsequent functional group manipulations have been employed to introduce pyridin-3-yl groups onto piperidin-2-one scaffolds.

- Preparation of 5-bromo-2-methoxypyridin-3-amine.

- Suzuki coupling to attach various aromatic or heteroaromatic groups.

- Deprotection and rearrangement to yield this compound derivatives.

This method benefits from the robustness of cross-coupling chemistry and allows for the rapid generation of compound libraries for kinase inhibitor development and other medicinal chemistry applications.

Comparative Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(pyridin-3-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridinyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyridinyl derivatives .

Scientific Research Applications

3-Amino-1-(pyridin-3-yl)piperidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Key Substituents | Ring Structure | Functional Groups |

|---|---|---|---|---|

| 3-Amino-1-(pyridin-3-yl)piperidin-2-one | C₁₀H₁₃N₃O | Amino (C3), pyridin-3-yl (N1) | Piperidin-2-one | Ketone, primary amine, pyridine |

| 4-(5-Pentynylpyridin-3-yl)piperidin-2-one | C₁₅H₁₈N₂O | Pentynyl (pyridine C5), no amino | Piperidin-2-one | Ketone, alkyne, pyridine |

| (2Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | C₁₀H₁₃N₃O | Dimethylamino, propenone chain | None | Enone, tertiary amine, pyridine |

| 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine | C₁₁H₁₈N₄ | Dimethylamino (pyrrolidine), pyridin-3-amine | Pyrrolidine | Tertiary amine, primary amine, pyridine |

Physicochemical Properties

- Solubility: The amino and ketone groups in this compound enhance its polarity, suggesting moderate aqueous solubility. In contrast, the pentynyl-substituted analog () exhibits lower solubility due to hydrophobic alkyne groups .

Inferred Bioactivity

- Target compound: The amino and ketone groups may act as hydrogen bond donors/acceptors, making it suitable for targeting enzymes like kinases or proteases .

- Pentynyl analog : The hydrophobic alkyne may enhance binding to hydrophobic enzyme pockets but reduce solubility .

- Dimethylamino enone: The conjugated enone system could participate in electron transfer reactions, useful in photodynamic therapies .

Biological Activity

3-Amino-1-(pyridin-3-yl)piperidin-2-one is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various targets in cancer and metabolic disorders. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring with an amino group and a pyridine moiety, which contribute to its biological interactions. The presence of these functional groups allows the compound to engage in hydrogen bonding and hydrophobic interactions with target proteins.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in critical cellular processes such as cell division and metabolism. Notably, it has shown inhibitory effects on:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a role in glucose metabolism, making the compound a potential candidate for type 2 diabetes treatment by enhancing incretin hormone levels, which are crucial for insulin secretion and glucose homeostasis.

- Aurora Kinases : These kinases are essential for mitosis. Inhibition of Aurora kinases by this compound may hinder cancer cell proliferation, suggesting its utility in oncology.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the activity of various kinases:

| Kinase Target | IC50 (µM) | Biological Effect |

|---|---|---|

| DPP-IV | 0.5 | Increased incretin levels |

| MPS1 | 0.8 | Inhibition of cell division |

| Aurora A | 0.7 | Disruption of mitosis |

These results indicate that the compound has a robust inhibitory profile against key enzymes involved in metabolic regulation and cancer progression.

Case Studies

- Diabetes Management : In studies focusing on glucose metabolism, this compound was shown to significantly elevate levels of GLP-1 (glucagon-like peptide-1) by inhibiting DPP-IV, leading to improved glucose tolerance in diabetic animal models.

- Cancer Therapeutics : Preclinical trials have highlighted the compound's ability to inhibit tumor growth in xenograft models through its action on Aurora kinases. Tumor size reduction was observed in treated groups compared to controls, indicating potential as an anticancer agent .

Safety Profile

While exploring its therapeutic potential, it is crucial to consider the safety profile of this compound. Toxicological assessments have classified it as an irritant, necessitating careful handling during synthesis and application .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-(pyridin-3-yl)piperidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between pyridine derivatives and piperidinone precursors. For example:

- Starting Materials : 3-Aminopyridine and piperidin-2-one derivatives (e.g., 3-amino-4-methylbenzaldehyde analogs) under acidic or catalytic conditions .

- Key Steps :

- Cyclization : Use of acidic conditions (e.g., HCl or H₂SO₄) to facilitate ring closure.

- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination .

- Optimization : Yield improvements (e.g., 60–85%) are achieved by controlling temperature (70–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants .

Q. How is structural characterization of this compound validated in academic research?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms the presence of the pyridine ring (aromatic protons at δ 7.5–8.5 ppm) and piperidinone backbone (amide carbonyl at ~170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinases or GPCRs). Focus on the pyridine moiety’s π-π stacking and the amino group’s hydrogen-bonding potential .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors/acceptors) using tools like Schrödinger’s Phase .

- Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values in kinase assays) arise from differences in:

Q. How does the compound’s stereochemistry influence its reactivity in medicinal chemistry applications?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution .

- Reactivity Studies : Compare reaction rates of enantiomers in nucleophilic substitution or oxidation reactions (e.g., using NaBH₄ or KMnO₄) .

- Biological Impact : Test enantiomers in receptor-binding assays to correlate stereochemistry with potency .

Q. What are the best practices for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the amide bond .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture-sensitive reagents .

- Safety : Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritancy .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Derivative Synthesis : Modify substituents on the pyridine ring (e.g., halogens, methyl groups) and piperidinone backbone .

- Assay Selection : Prioritize high-throughput screening (HTS) for kinase inhibition or cytotoxicity (e.g., MTT assays) .

- Data Interpretation : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity .

Q. What statistical methods are recommended for analyzing contradictory toxicity data?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

- Dose-Response Modeling : Fit data to Hill or Log-Logistic curves to estimate LD₅₀/LC₅₀ values .

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points .

Advanced Applications

Q. How can this compound serve as a precursor for spirocyclic or fused-ring systems?

Methodological Answer:

- Spirocyclization : React with ketones or aldehydes under acidic conditions to form spiro[piperidine-4,2'-quinoline] derivatives .

- Fused-Ring Synthesis : Use transition-metal catalysis (e.g., Pd or Ru) to construct pyrido[1,2-a]pyrimidin-4-one scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.